3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Overview
Description
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a nitro group at the 3-position and an aldehyde group at the 5-position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and glyoxal in the presence of an acid catalyst.
Nitration: The imidazo[1,2-a]pyridine core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Formylation: The final step involves the formylation of the 5-position, which can be accomplished using Vilsmeier-Haack reaction conditions, involving the use of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents like concentrated acids and phosphorus oxychloride.
Chemical Reactions Analysis
Types of Reactions
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 3-Aminoimidazo[1,2-a]pyridine-5-carbaldehyde.
Oxidation: 3-Nitroimidazo[1,2-a]pyridine-5-carboxylic acid.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-leishmanial activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The aldehyde group can form covalent bonds with amino acid residues in enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
- 3-Nitroimidazo[1,2-a]pyridine-6-carbaldehyde
- 3-Nitroimidazo[1,2-a]pyridine-5-carboxylic acid
Uniqueness
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and an aldehyde group in specific positions allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-5-6-2-1-3-7-9-4-8(10(6)7)11(13)14/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWBHFUFDXMJJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245412 | |
Record name | 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429690-44-8 | |
Record name | 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429690-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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